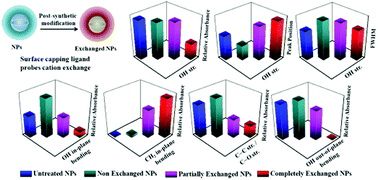Can surface capping ligands probe cation exchange in inorganic nanoparticles?†
New Journal of Chemistry Pub Date: 2021-09-02 DOI: 10.1039/D1NJ02842A
Abstract
Cation exchange by post-synthetic modification of inorganic nanoparticles (NPs) is commonly monitored by probing alterations to the NP core, and not much is known about the ability of surface capping ligands to probe these reactions. This work systematically investigates the infrared (IR) absorption spectra of surface capping ligand 1-thioglycerol (1-TG) in ZnS or Zn(Tb)S NPs post-synthetically modified with Mn+ (Pb2+, Hg2+, Cd2+, Ca2+, Mg2+, Na+, and K+) individually, with [NPs] : [Mn+] = 1 : 1. An exchange of Zn2+ is observed in NPs with [NPs] : [Pb2+]/[Hg2+]/[Cd2+] = 1 : 1. Cation exchange in these NPs is associated with structural reorganization of (a) the H-bonding network and (b) the backbone structure of 1-TG, and this effect is found to be unperturbed by dopants. The spectral characteristics of [NPs] : [Mn+] = 1 : 10−2 NPs were also examined, which identified that the observed tuning of IR spectral properties is indeed a reflection of cation exchange and is not influenced merely by the chemical identity of the post-synthetically added cation. To the best of our knowledge, this work is the first experimental demonstration of surface capping ligands’ usefulness for probing cation exchange reactions in inorganic NPs, and should open an additional sensing perspective for tracking such reactions.

Recommended Literature
- [1] Reduction of the relative error in the standard additions method
- [2] Stimuli-responsive multifunctional glyconanoparticle platforms for targeted drug delivery and cancer cell imaging†
- [3] Relative signs of n.m.r. coupling constants in phosphines and phosphine complexes
- [4] Synthesis, photophysics, and electrochemistry of hexanuclear silver(I) chalcogenolate complexes. X-Ray crystal structures of [Ag6(μ-dppm)4(μ3-SC6H4Me-p)4](PF6)2 and [Ag6(μ-dppm)4(μ3-SeC6H4Cl-p)4](PF6)2
- [5] Red-emitting, EtTP-5-based organic nanoprobes for two-photon imaging in 3D multicellular biological models†
- [6] Ultrasensitive and robust organic gas sensors through dual hydrogen bonding†
- [7] The impact of fluence dependent proton ion irradiation on the structural and optical properties of Bi5In30Se65 thin films for nonlinear optical devices
- [8] Solution-based synthesis of wurtzite Cu2ZnSnS4 nanoleaves introduced by α-Cu2S nanocrystals as a catalyst†
- [9] Organic chemistry
- [10] Morphology, crystal structure and electronic state one-step co-tuning strategy towards developing superior perovskite electrocatalysts for water oxidation†










